(2-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method includes the reaction of 2-methoxy-4’-trifluoromethylbiphenyl with a suitable amine source under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of methoxy and trifluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions of these functional groups with biological molecules .
Medicine
Its unique structure may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and contribute to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: This compound shares a similar biphenyl structure with trifluoromethyl groups but lacks the methoxy group.
2-Methyl-3-(trifluoromethyl)aniline: This compound contains a trifluoromethyl group and an amine group but differs in the position and presence of the methoxy group.
Uniqueness
(2-Methoxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is unique due to the combination of methoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[3-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-10(9-19)6-7-12(14)11-4-2-3-5-13(11)15(16,17)18/h2-8H,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJDCWOTFHJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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